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Compound of Interest

Compound Name: Anticancer agent 122

Cat. No.: B15138354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the intravenous administration protocol

for GIM-122, a first-in-class, dual-functioning humanized immunoglobulin G1 (IgG1) kappa

monoclonal antibody, within the context of its Phase 1/2 clinical trial (NCT06028074) for adult

patients with advanced solid malignancies.[1][2][3][4]

Introduction to GIM-122
GIM-122 is an investigational immunotherapy designed to overcome cancer-mediated immune

suppression.[1] It functions as a dual-functioning antibody that targets the Programmed cell

death protein 1 (PD-1) pathway in a novel manner to stimulate and activate T cells, thereby

enhancing the body's anti-tumor immune response. The ongoing clinical studies aim to

evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and

preliminary anti-tumor activity of intravenously administered GIM-122.

Target Population and Eligibility Criteria
The clinical trial for GIM-122 is enrolling adult patients (≥ 18 years of age) with histologically or

cytologically confirmed locally advanced, unresectable, or metastatic solid tumors who have

shown disease progression after treatment with a PD-1/PD-L1 inhibitor. Key inclusion and

exclusion criteria are summarized in the table below.
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Inclusion Criteria Exclusion Criteria

ECOG performance status of 0-1
Enrolled in another interventional clinical trial

within 4 weeks of the first GIM-122 dose

Measurable disease as per RECIST v1.1 Pregnant or breastfeeding

Adequate organ function (cardiac, renal, and

hepatic)

History of significant cardiac issues or

pulmonary embolism

Willingness to use contraception Active and clinically significant infections

GIM-122 Intravenous Administration Protocol
The GIM-122 clinical trial is a dose-escalation and dose-expansion study. The protocol involves

an initial dose-escalation phase (Part A) to determine the maximum tolerated dose (MTD) and

the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Part B) to

further evaluate safety, tolerability, and anti-tumor activity at the RP2D.

Note: Specific quantitative data such as dosage levels, infusion rates, and stability information

are protocol-defined and not publicly available. The following table provides a template for the

key parameters of the intravenous administration protocol.
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Parameter Specification Monitoring and Safety

Dosage

Dose escalation cohorts (e.g.,

X mg/kg, Y mg/kg, etc.). To be

determined based on the study

protocol.

Monitor for dose-limiting

toxicities (DLTs).

Formulation

Lyophilized powder to be

reconstituted with sterile water

for injection.

Visually inspect for particulate

matter and discoloration.

Diluent
0.9% Sodium Chloride

Injection, USP.

Ensure compatibility and

stability of the final solution.

Infusion Rate

To be administered as an

intravenous infusion over a

specified period (e.g., 60

minutes). The rate may vary

based on dose level and

patient tolerance.

Monitor vital signs (blood

pressure, heart rate,

respiratory rate, temperature)

before, during, and after

infusion.

Administration Route Intravenous (IV) infusion. Use a dedicated IV line.

Storage

Store according to the

manufacturer's instructions

(refrigerated at 2-8°C).

Protect from light.

Experimental Protocols
Pharmacokinetic (PK) Analysis
Objective: To characterize the pharmacokinetic profile of GIM-122.

Methodology:

Collect whole blood samples at pre-defined time points before, during, and after GIM-122

infusion.

Process blood samples to separate plasma.
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Analyze plasma concentrations of GIM-122 using a validated enzyme-linked immunosorbent

assay (ELISA) or other appropriate bioanalytical method.

Calculate key PK parameters.

Pharmacokinetic Parameters (Illustrative)

Parameter Description

Cmax
Maximum observed plasma
concentration.

Tmax Time to reach Cmax.

AUC (0-t)

Area under the plasma concentration-time curve

from time 0 to the last measurable

concentration.

AUC (0-inf)
Area under the plasma concentration-time curve

from time 0 to infinity.

t1/2 Terminal half-life.

CL Clearance.

| Vd | Volume of distribution. |

Pharmacodynamic (PD) Analysis
Objective: To assess the biological effects of GIM-122 on the immune system.

Methodology:

Collect peripheral blood mononuclear cells (PBMCs) at baseline and various time points

after GIM-122 administration.

Perform immunophenotyping by flow cytometry to analyze changes in the frequency and

activation status of T-cell subsets (e.g., CD4+, CD8+, PD-1+ T cells).
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Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) in plasma or serum using multiplex

assays.

Analyze tumor biopsy samples (if applicable) for changes in the tumor microenvironment,

including T-cell infiltration and expression of immune-related genes.

Visualizations
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Caption: GIM-122 dual-functioning mechanism of action.

Experimental Workflow for Intravenous GIM-122
Administration
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Patient Screening and Enrollment
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Caption: Clinical workflow for GIM-122 intravenous administration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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